2,6-dihydro-1H-pyridin-3-one
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Overview
Description
2,6-Dihydro-1H-pyridin-3-one is a heterocyclic compound with a six-membered ring containing one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dihydro-1H-pyridin-3-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of Meldrum’s acid, a β-keto-ester derivative, and aromatic aldehydes in the presence of ammonium acetate . Another method includes the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydro-1H-pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyridinone derivative.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridinone derivatives.
Scientific Research Applications
2,6-Dihydro-1H-pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of bioactive molecules and complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-dihydro-1H-pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, such as the reduction of blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Comparison with Similar Compounds
5,6-Dihydro-1H-pyridin-2-one: Known for its inhibitory activity against HCV NS5B polymerase.
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Used as hematopoietic progenitor kinase 1 (HPK1) inhibitors.
Uniqueness: 2,6-Dihydro-1H-pyridin-3-one is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2,6-dihydro-1H-pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-2-1-3-6-4-5/h1-2,6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSHPDVBNUSTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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